molecular formula C19H20N4S B11994753 4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11994753
M. Wt: 336.5 g/mol
InChI Key: JOHXBBCEIMGGIP-DEDYPNTBSA-N
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Description

4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol: is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNS

    Molecular Weight: 402.454 g/mol

    CAS Number: 331460-54-9

1,2,4-triazoles , which are characterized by their five-membered ring containing three nitrogen atoms and one sulfur atom. The benzylideneamino group adds further complexity, making it an intriguing molecule for study.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

  • While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale synthesis.
  • Optimization of reaction conditions, solvent choice, and purification steps are crucial for efficient production.

Chemical Reactions Analysis

    Oxidation: The thiol group (-SH) can undergo oxidation to form a disulfide bond (-S-S-).

    Reduction: Reduction of the imine group (C=N) can yield the corresponding amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Common Reagents: Aldehydes, reducing agents, and nucleophiles.

    Major Products: The imine product and its reduced form are key intermediates.

Scientific Research Applications

Synthesis Process

The synthesis of 4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Formation of the Basic Triazole Structure : The initial step often includes the cyclization of potassium dithiocarbazinate with hydrazine hydrate in a suitable solvent, which leads to the formation of the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus.
  • Condensation Reaction : The resulting triazole derivative undergoes a condensation reaction with benzaldehyde to yield the target compound. This process is generally confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), and various spectroscopic methods (IR and NMR) to ensure purity and structural integrity .

Characterization Techniques

The characterization of this compound can be performed using:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : To elucidate the molecular structure.
  • Elemental Analysis : To confirm the composition of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against various bacterial strains and fungi. For example:

  • Testing Against Bacteria : In vitro tests showed promising results against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness was measured using agar diffusion methods, where inhibition zones were recorded to evaluate antimicrobial potency .
  • Fungal Activity : The compound also demonstrated antifungal properties against yeast-like fungi such as Candida albicans. This is particularly relevant in the context of increasing resistance to conventional antifungal agents .

Potential Therapeutic Uses

The unique structure of this compound positions it as a candidate for further development in therapeutic applications. Its potential uses include:

  • Antifungal Agents : Given its efficacy against fungal pathogens, this compound can be explored for developing new antifungal therapies.
  • Antibacterial Agents : Its antibacterial properties may contribute to new treatments for bacterial infections, especially those resistant to existing antibiotics.

Material Science Applications

In addition to biological applications, triazole derivatives are being investigated for their properties in material science:

  • Corrosion Inhibitors : Some studies suggest that triazoles can act as effective corrosion inhibitors for metals due to their ability to form protective layers on metal surfaces.
  • Polymer Chemistry : The incorporation of triazole moieties into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

    Targets: It may interact with specific proteins, enzymes, or receptors.

    Pathways: Further studies are needed to elucidate its precise mechanism within biological systems.

Comparison with Similar Compounds

    Similar Compounds:

Biological Activity

The compound 4-(benzylideneamino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a triazole ring, a thiol group, and a tert-butyl substituent, which enhances its lipophilicity and biological activity. The synthesis typically involves the condensation of 4-(tert-butyl)benzaldehyde with appropriate hydrazones under acidic or basic conditions. The reaction can be optimized for yield and purity through various methods such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The presence of the thiol group in this compound enhances its ability to interact with microbial targets. For instance, studies have shown that similar triazole derivatives possess antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has been observed to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. For example, one study reported that compounds with similar structures induced apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes critical for cancer cell survival, while the thiol group may form covalent bonds with proteins involved in cellular signaling pathways. This dual action enhances its effectiveness as a therapeutic agent .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameKey FeaturesBiological Activity
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiolLacks tert-butyl groupAntimicrobial
5-(phenyl)-4H-1,2,4-triazole-3-thiolNo halogen substituentAnticancer potential
5-(p-tolyl)-4H-1,2,4-triazole-3-thiolContains methyl groupAntimicrobial
5-(furan-2-yl)-4H-1,2,4-triazole-3-thiolFuran substitutionAntioxidant properties

The unique combination of substituents in this compound likely contributes to its enhanced pharmacological profile compared to these derivatives .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A recent study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited potent activity against multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Properties

Molecular Formula

C19H20N4S

Molecular Weight

336.5 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4S/c1-19(2,3)16-11-9-15(10-12-16)17-21-22-18(24)23(17)20-13-14-7-5-4-6-8-14/h4-13H,1-3H3,(H,22,24)/b20-13+

InChI Key

JOHXBBCEIMGGIP-DEDYPNTBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3

Origin of Product

United States

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